2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Descripción
This compound features a 1,2,3,4-tetrahydroquinoline core with a 2-oxo group at position 2 and a sulfonamide moiety at position 4. The sulfonamide is further substituted with a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine group, creating a fused bicyclic system.
Propiedades
IUPAC Name |
2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3,4-dihydro-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-16-4-1-11-9-14(2-3-15(11)18-16)24(22,23)19-12-6-8-20-13(10-12)5-7-17-20/h2-3,5,7,9,12,19H,1,4,6,8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYPJFWOWONRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a novel sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a sulfonamide group linked to a tetrahydroquinoline moiety and a tetrahydropyrazolo[1,5-a]pyridine. The presence of these heterocycles suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the pyrazolo and quinoline frameworks exhibit significant antimicrobial properties. For example, derivatives of pyrazolo compounds have been shown to inhibit bacterial growth effectively. A study on similar compounds demonstrated that modifications in the sulfonamide group can enhance antibacterial activity against resistant strains of bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | E. coli | 32 µg/mL |
| 2-Oxo-N-(4-methylpyrazolo[1,5-a]pyridin-5-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | S. aureus | 16 µg/mL |
Anticancer Activity
The compound also shows promise in anticancer research. Studies on similar structures have indicated that the presence of the sulfonamide group enhances the inhibition of cancer cell proliferation. In vitro assays revealed that the compound can induce apoptosis in specific cancer cell lines by activating caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Caspase activation |
| HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
Enzyme Inhibition
The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The inhibition profile can be crucial for developing therapeutic agents targeting metabolic disorders .
Case Studies
- In Vivo Studies : A study examining the pharmacokinetics of similar sulfonamide derivatives showed promising results in terms of bioavailability and therapeutic efficacy in animal models. The compound exhibited a significant reduction in tumor size when administered at optimal dosages.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound interacts with DNA topoisomerases, leading to inhibited DNA replication in cancer cells.
Comparación Con Compuestos Similares
Implications of Structural Differences
Bioactivity : The sulfonamide in the target compound may enhance binding to enzymes like carbonic anhydrase, whereas Compound 1l’s nitrophenyl group could favor interactions with nitroreductases.
Solubility : The polar sulfonamide likely improves the target compound’s solubility compared to Compound 1l’s hydrophobic esters.
Synthetic Flexibility : Compound 1l’s one-pot synthesis offers scalability, but the target compound’s multi-step synthesis may allow finer control over stereochemistry.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
